![molecular formula C28H15N3 B14749294 Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine CAS No. 340-87-4](/img/structure/B14749294.png)
Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine is a complex polycyclic aromatic compound It is characterized by its fused ring structure, which includes benzene, indazole, naphthalene, and phenazine units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine typically involves multi-step reactions. One common method includes the condensation of 1,2-diaminobenzenes with naphthoquinones, followed by cyclization and aromatization steps . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be performed using nitric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings.
Aplicaciones Científicas De Investigación
Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of polycyclic aromatic compounds with biological molecules.
Industry: It can be used in the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism by which Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine exerts its effects involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes and proteins, affecting their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenazine: A simpler structure with similar aromatic properties.
Naphthoquinone: Shares the naphthalene and quinone units.
Indazole: Contains the indazole unit but lacks the fused ring system.
Uniqueness
Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine is unique due to its highly fused ring system, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring stable, high-performance materials.
Propiedades
Número CAS |
340-87-4 |
|---|---|
Fórmula molecular |
C28H15N3 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
1,16,31-triazaoctacyclo[26.2.1.02,15.05,14.07,12.017,30.020,29.022,27]hentriaconta-2(15),3,5,7,9,11,13,16,18,20,22,24,26,28(31),29-pentadecaene |
InChI |
InChI=1S/C28H15N3/c1-2-6-17-15-22-19(13-16(17)5-1)10-12-24-26(22)29-23-11-9-20-14-18-7-3-4-8-21(18)27-25(20)28(23)31(24)30-27/h1-15H |
Clave InChI |
LNDLAPUNQCQQAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3N=C5C=CC6=CC7=CC=CC=C7C8=NN4C5=C68 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



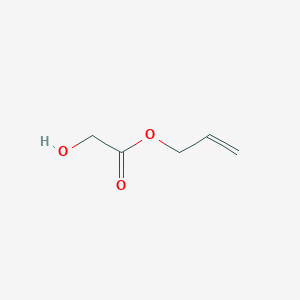

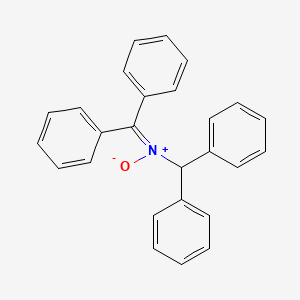
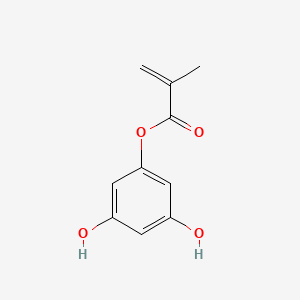
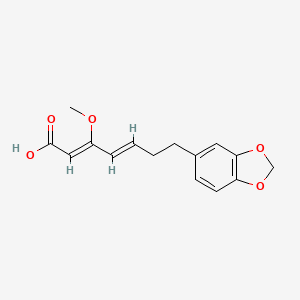
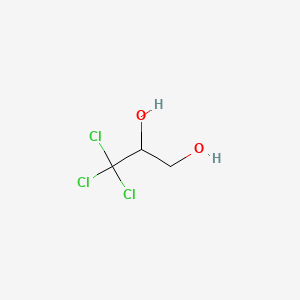



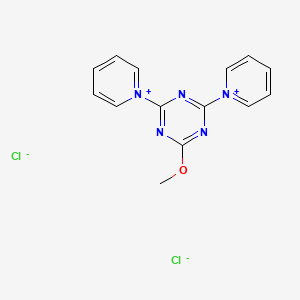
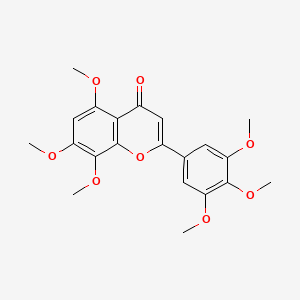

![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
